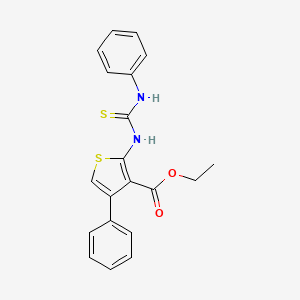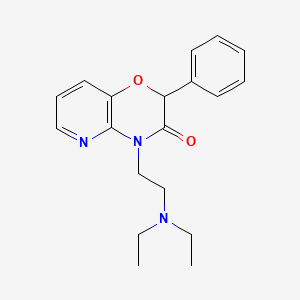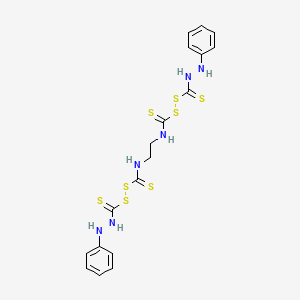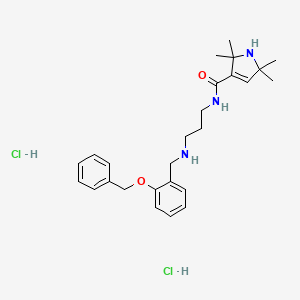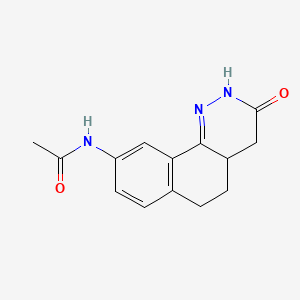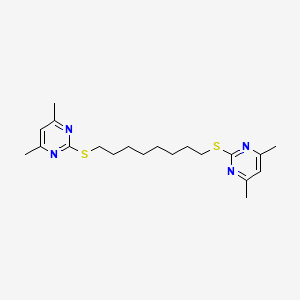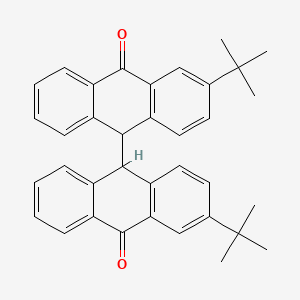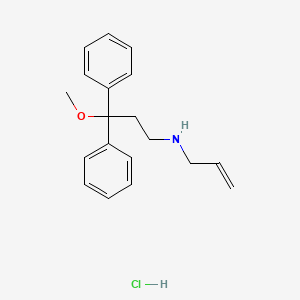
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanamine, gamma-méthoxy-gamma-phényl-N-2-propényl-, chlorhydrate est un composé organique complexe avec une structure unique qui comprend un cycle benzénique, une chaîne propanamine et un groupe méthoxy. Ce composé est connu pour ses applications diverses dans divers domaines, notamment la chimie, la biologie, la médecine et l’industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Benzenepropanamine, gamma-méthoxy-gamma-phényl-N-2-propényl-, chlorhydrate implique généralement plusieurs étapes, notamment la formation du cycle benzénique, l’introduction de la chaîne propanamine et l’ajout du groupe méthoxy. Les voies de synthèse courantes comprennent :
Substitution nucléophile aromatique : Cette méthode implique la substitution d’un groupe partant sur le cycle benzénique par un nucléophile, comme une amine.
Substitution électrophile aromatique : Cette méthode implique la substitution d’un atome d’hydrogène sur le cycle benzénique par un électrophile.
Méthodes de production industrielle
La production industrielle de ce composé implique souvent des réactions chimiques à grande échelle dans des conditions contrôlées. L’utilisation de catalyseurs, tels que le palladium ou le platine, peut améliorer l’efficacité des réactions. De plus, les réactions sont généralement réalisées dans des réacteurs spécialisés pour garantir la sécurité et maximiser le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Benzenepropanamine, gamma-méthoxy-gamma-phényl-N-2-propényl-, chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène du composé.
Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène du composé.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Tels que le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Agents réducteurs : Tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Agents substituants : Tels que les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Benzenepropanamine, gamma-méthoxy-gamma-phényl-N-2-propényl-, chlorhydrate a un large éventail d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Le mécanisme d’action de Benzenepropanamine, gamma-méthoxy-gamma-phényl-N-2-propényl-, chlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant divers processus biochimiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Phénéthylamine, p-méthoxy-α-méthyl-, chlorhydrate
- Benzèneéthanamine, 4-méthoxy-α-méthyl-
- 3-Phénylpropylamine
Unicité
Benzenepropanamine, gamma-méthoxy-gamma-phényl-N-2-propényl-, chlorhydrate est unique en raison de sa structure spécifique, qui comprend un groupe méthoxy et une chaîne propényl. Cette structure unique contribue à ses propriétés chimiques et à sa réactivité distinctes, ce qui la rend précieuse pour diverses applications dans la recherche et l’industrie.
Propriétés
Numéro CAS |
52742-41-3 |
|---|---|
Formule moléculaire |
C19H24ClNO |
Poids moléculaire |
317.9 g/mol |
Nom IUPAC |
3-methoxy-3,3-diphenyl-N-prop-2-enylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-3-15-20-16-14-19(21-2,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h3-13,20H,1,14-16H2,2H3;1H |
Clé InChI |
GMUNKSWIKNLVMD-UHFFFAOYSA-N |
SMILES canonique |
COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


